molecular formula C11H15NO3 B14843361 4-Tert-butoxy-3-hydroxybenzamide

4-Tert-butoxy-3-hydroxybenzamide

Cat. No.: B14843361
M. Wt: 209.24 g/mol
InChI Key: OHJGKPXPECLXJL-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-hydroxybenzamide is an organic compound with a molecular structure that includes a benzene ring substituted with a tert-butoxy group and a hydroxyl group, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-3-hydroxybenzamide typically involves the introduction of the tert-butoxy group and the hydroxyl group onto a benzene ring, followed by the formation of the amide group. One common method involves the use of tert-butyl alcohol and a suitable catalyst to introduce the tert-butoxy group. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents. The amide group is then formed by reacting the resulting intermediate with an amine or ammonia under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 4-tert-butoxy-3-hydroxybenzaldehyde.

    Reduction: Formation of 4-tert-butoxy-3-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Tert-butoxy-3-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-hydroxybenzamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its thrombin-inhibitory activity is likely due to its interaction with the active site of the thrombin enzyme, preventing the conversion of fibrinogen to fibrin .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butoxybenzaldehyde: Similar structure but lacks the amide group.

    4-Tert-butylbenzamide: Similar structure but lacks the hydroxyl group.

    3-Hydroxybenzamide: Similar structure but lacks the tert-butoxy group.

Uniqueness

4-Tert-butoxy-3-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring, along with the amide functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-hydroxy-4-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-9-5-4-7(10(12)14)6-8(9)13/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

OHJGKPXPECLXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)N)O

Origin of Product

United States

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